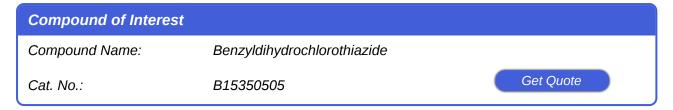


Physicochemical Properties of Bendroflumethiazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bendroflumethiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] The information presented herein is intended to support research, development, and formulation activities by providing detailed data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical parameters of Bendroflumethiazide are summarized in the tables below for easy reference and comparison.



Identifier	Value	Source
IUPAC Name	3-benzyl-1,1-dioxo-6- (trifluoromethyl)-3,4-dihydro- 2H-1λ ⁶ ,2,4-benzothiadiazine-7- sulfonamide	[2]
CAS Number	73-48-3	[3]
Molecular Formula	C15H14F3N3O4S2	[3]
Molecular Weight	421.41 g/mol	[2][3]
Appearance	White or almost white crystalline powder.[4]	[4]

Property	Value	Conditions	Source
Melting Point	221 - 223 °C	Not specified	[3][4]
224.5 - 225.5 °C	Recrystallized from dioxane	[3]	
205 - 207 °C	Not specified	[4][5]	
pKa (Strongest Acidic)	8.5	In water	[2]
9.04	Not specified	[6][7]	_
8.53 ± 0.05	H ₂ O, t=25°C, I=0.2	[4][5]	_
LogP (Partition Coefficient)	1.83	ALOGPS prediction	[6][7]
1.7	ChemAxon prediction	[6]	_
1.89	Experimental	[2]	_
1.19	Experimental	[2]	



Solvent	Solubility	Temperature	Source
Water	108.3 mg/L	25 °C	[2]
40 mg/L	Room temperature	[4][5]	
0.214 mg/mL	ALOGPS prediction	[6]	_
Practically insoluble	Not specified	[4][5]	
Acetone	Freely soluble	Not specified	[4][5]
Ethanol (96%)	Soluble	Not specified	[4][5]
Chloroform	Insoluble	Not specified	[2][3][4]
Benzene	Insoluble	Not specified	[2][3][4]
Ether	Insoluble	Not specified	[2][3][4]
DMSO	≥64.8 mg/mL	Not specified	[8]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of a pharmaceutical compound like Bendroflumethiazide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, powdered Bendroflumethiazide is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2.5-3.5 mm.[9]
- Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.
- Procedure:



- The capillary tube is placed in the heating block.
- The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[10]
- The temperature at which the substance begins to melt (onset point) and the temperature at which the substance is completely liquid (clear point) are recorded.[9]
- Data Analysis: The melting point is reported as a range from the onset to the clear point. A sharp melting range is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter influencing the solubility, absorption, and distribution of a drug.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of Bendroflumethiazide of a known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water if the compound has low aqueous solubility.[4][11] The ionic strength of the solution is kept constant using an electrolyte like KCI.[4]
- Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are required.
- Procedure:
 - The Bendroflumethiazide solution is placed in a beaker with the pH electrode immersed.
 - A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added in small, precise increments.[4][11]
 - The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.



- The equivalence point is determined from the inflection point of the curve (or its first or second derivative).[12]
- The pKa is equal to the pH at the half-equivalence point.[13]

Methodology: UV-Vis Spectrophotometry

This method is suitable for compounds where the chromophore is in proximity to the ionizable center, resulting in a change in the UV-Vis spectrum upon ionization.[14]

- Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of Bendroflumethiazide is also prepared.[14]
- Apparatus: A UV-Vis spectrophotometer.
- Procedure:
 - A constant amount of the Bendroflumethiazide stock solution is added to each buffer solution.[14]
 - The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.[8]
- Data Analysis:
 - The absorbance at one or more wavelengths where the ionized and un-ionized forms have different molar absorptivities is plotted against pH.
 - The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.[15]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

Procedure:



- An excess amount of solid Bendroflumethiazide is added to a flask containing the solvent of interest (e.g., water, buffer of a specific pH).
- The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]
- The suspension is then allowed to stand to allow the undissolved solid to settle.
- Sample Analysis:
 - A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.[16]
 - The concentration of Bendroflumethiazide in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method

- Solvent Preparation: n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by mixing and then separating the two phases.[17]
- Procedure:
 - A known amount of Bendroflumethiazide is dissolved in one of the pre-saturated solvents.
 - The two immiscible phases are combined in a flask and shaken vigorously for a period to allow for the partitioning of the compound between the two layers until equilibrium is

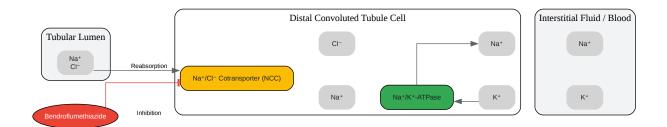


reached.[18]

- The flask is then allowed to stand until the two phases have completely separated.
- Sample Analysis:
 - A sample is carefully taken from each phase.
 - The concentration of Bendroflumethiazide in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC.[19]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

Mechanism of Action: Signaling Pathway

Bendroflumethiazide, as a thiazide diuretic, exerts its primary effect in the distal convoluted tubule (DCT) of the nephron in the kidney.[1] Its mechanism of action involves the inhibition of the Na⁺/Cl⁻ cotransporter (NCC), which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[17][20] By blocking this transporter, Bendroflumethiazide increases the excretion of sodium, chloride, and consequently water, leading to a diuretic effect.[11] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[17]



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Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.

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